molecular formula C7H2Cl2F4S B14044080 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14044080
M. Wt: 265.05 g/mol
InChI Key: KGQCXEXLCADPDE-UHFFFAOYSA-N
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Description

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring.

Preparation Methods

The synthesis of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts .

Chemical Reactions Analysis

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through various pathways. The trifluoromethylthio group plays a crucial role in enhancing the compound’s reactivity and stability. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1,2-Dichloro-3-fluoro-4-(trifluoromethylthio)benzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific arrangement of halogen and trifluoromethylthio groups, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C7H2Cl2F4S

Molecular Weight

265.05 g/mol

IUPAC Name

1,2-dichloro-3-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Cl2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

InChI Key

KGQCXEXLCADPDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)F)Cl)Cl

Origin of Product

United States

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